molecular formula C20H24BClO3 B14026222 2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14026222
M. Wt: 358.7 g/mol
InChI Key: DIERQUVXTRVIPB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-chloro-2-methylphenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are optimized for large-scale production .

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boron atom to the palladium catalyst. This process forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .

Properties

Molecular Formula

C20H24BClO3

Molecular Weight

358.7 g/mol

IUPAC Name

2-(3-chloro-2-methyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BClO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)11-12-17(18(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3

InChI Key

DIERQUVXTRVIPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)Cl)C

Origin of Product

United States

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